molecular formula C9H11F2N3 B1414616 4-(3,3-Difluoropyrrolidin-1-yl)-pyridin-3-ylamine CAS No. 1936537-23-3

4-(3,3-Difluoropyrrolidin-1-yl)-pyridin-3-ylamine

Cat. No.: B1414616
CAS No.: 1936537-23-3
M. Wt: 199.2 g/mol
InChI Key: YGPIBFFVPSYNND-UHFFFAOYSA-N
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Description

4-(3,3-Difluoropyrrolidin-1-yl)-pyridin-3-ylamine is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridine ring substituted with an amine group and a difluoropyrrolidine moiety, making it a valuable subject for research in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,3-Difluoropyrrolidin-1-yl)-pyridin-3-ylamine typically involves multi-step organic reactions. One common method includes the nucleophilic substitution of a pyridine derivative with a difluoropyrrolidine precursor. The reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(3,3-Difluoropyrrolidin-1-yl)-pyridin-3-ylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Potassium carbonate (K2CO3), dimethylformamide (DMF)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce fully or partially hydrogenated compounds.

Scientific Research Applications

4-(3,3-Difluoropyrrolidin-1-yl)-pyridin-3-ylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3,3-Difluoropyrrolidin-1-yl)-pyridin-3-ylamine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s difluoropyrrolidine moiety plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (2S,3S)-3-Amino-4-(3,3-Difluoropyrrolidin-1-yl)-N,N-Dimethyl-4-Oxo-2-(Trans-4-[1,2,4]Triazolo[1,5-A]Pyridin-6-Ylcyclohexyl)Butanamide
  • Gosogliptin

Uniqueness

Compared to similar compounds, 4-(3,3-Difluoropyrrolidin-1-yl)-pyridin-3-ylamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its difluoropyrrolidine moiety enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(3,3-difluoropyrrolidin-1-yl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2N3/c10-9(11)2-4-14(6-9)8-1-3-13-5-7(8)12/h1,3,5H,2,4,6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGPIBFFVPSYNND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)C2=C(C=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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